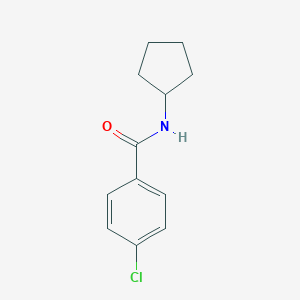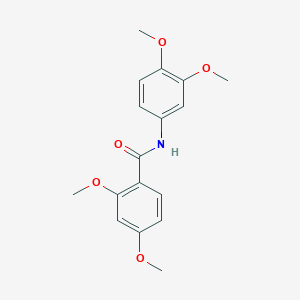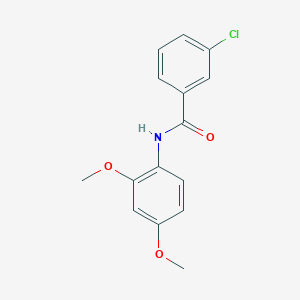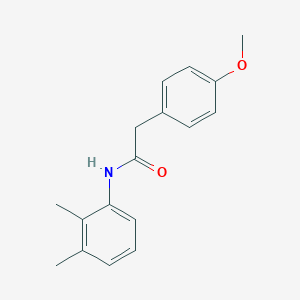![molecular formula C17H19N3OS4 B291945 {4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone](/img/structure/B291945.png)
{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone, also known as PD184352, is a small molecule inhibitor of extracellular signal-regulated kinase (ERK). ERK is a kinase that plays a crucial role in cellular signaling pathways, including cell proliferation, differentiation, and survival. PD184352 has been extensively studied for its potential therapeutic applications in cancer treatment.
作用機序
{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone is a potent and selective inhibitor of ERK, which is a kinase that plays a crucial role in cellular signaling pathways. ERK is activated by various growth factors and cytokines, and its activation leads to the phosphorylation of various downstream targets, including transcription factors and cell cycle regulators. {4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone binds to the ATP-binding site of ERK and prevents its activation, thereby inhibiting downstream signaling pathways.
Biochemical and Physiological Effects:
{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. {4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone has also been shown to potentiate the cytotoxic effects of chemotherapeutic agents by enhancing their ability to induce apoptosis. In addition, {4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone has been investigated for its potential use in combination with other targeted therapies, such as MEK inhibitors and BRAF inhibitors.
実験室実験の利点と制限
{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone is a potent and selective inhibitor of ERK, which makes it a valuable tool for investigating the role of ERK in various cellular processes. However, {4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, {4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone has a relatively short half-life, which can limit its effectiveness in in vivo experiments.
将来の方向性
There are several future directions for the study of {4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone. One potential direction is the investigation of {4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone in combination with other targeted therapies, such as MEK inhibitors and BRAF inhibitors. Another potential direction is the investigation of {4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, the development of more potent and selective ERK inhibitors may lead to the discovery of more effective therapies for cancer and other diseases.
合成法
{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis starts with the preparation of 2-aminothiophenol, which is then reacted with 2-chloroacetyl chloride to form 2-(2-chloroacetylthio)thiophenol. This intermediate is then reacted with piperidine and sodium borohydride to form the piperidine derivative. The final step involves the reaction of the piperidine derivative with 2-bromothiophene-3-carbaldehyde to form {4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone.
科学的研究の応用
{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, breast cancer, and pancreatic cancer. {4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone has also been shown to potentiate the cytotoxic effects of chemotherapeutic agents, such as cisplatin and gemcitabine. In addition, {4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone has been investigated for its potential use in combination with other targeted therapies, such as MEK inhibitors and BRAF inhibitors.
特性
分子式 |
C17H19N3OS4 |
|---|---|
分子量 |
409.6 g/mol |
IUPAC名 |
[4-amino-3-(2-piperidin-1-ylethylsulfanyl)thieno[2,3-c][1,2]thiazol-5-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C17H19N3OS4/c18-13-12-16(24-15(13)14(21)11-5-4-9-22-11)19-25-17(12)23-10-8-20-6-2-1-3-7-20/h4-5,9H,1-3,6-8,10,18H2 |
InChIキー |
LRARQKZHFQICOU-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCSC2=C3C(=C(SC3=NS2)C(=O)C4=CC=CS4)N |
正規SMILES |
C1CCN(CC1)CCSC2=C3C(=C(SC3=NS2)C(=O)C4=CC=CS4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















